Home > Products > Screening Compounds P68439 > 2-Bromo (S)-Carbidopa
2-Bromo (S)-Carbidopa - 43197-33-7

2-Bromo (S)-Carbidopa

Catalog Number: EVT-1447355
CAS Number: 43197-33-7
Molecular Formula: C10H13BrN2O4
Molecular Weight: 305.128
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Bromo (S)-Carbidopa is a chemical compound derived from carbidopa, which is primarily used in combination with levodopa to treat Parkinson's disease. The introduction of a bromine atom at the second position enhances its pharmacological profile. Carbidopa itself is a hydrazine derivative that inhibits the enzyme aromatic L-amino acid decarboxylase, thereby preventing the conversion of levodopa to dopamine outside the brain, which helps increase the availability of levodopa in the central nervous system.

Source

2-Bromo (S)-Carbidopa can be synthesized from starting materials such as 3,3-dimethyl oxaziridine and methyldopa esters. The synthesis involves several steps including the formation of imines and subsequent hydrolysis to yield the final product. The methods of synthesis have been documented in various patents and scientific literature, indicating its relevance in pharmaceutical applications .

Classification

2-Bromo (S)-Carbidopa falls under the category of pharmaceutical compounds, specifically as a derivative of carbidopa. It is classified as an antihypertensive agent and a dopamine precursor.

Synthesis Analysis

Methods

The synthesis of 2-Bromo (S)-Carbidopa typically involves a multi-step process:

  1. Formation of Oxaziridine: 3,3-dimethyl oxaziridine is prepared through reactions involving dichloromethane and alkaline solutions.
  2. Reaction with Methyldopa Ester: The oxaziridine reacts with methyldopa ester to form methyldopa imines ester.
  3. Hydrolysis: The imines ester undergoes hydrolysis using dilute hydrochloric acid to produce 2-Bromo (S)-Carbidopa.

Technical Details

  • Reaction Conditions: The reactions are generally carried out at temperatures between 25°C and 35°C, with specific molar ratios of reactants maintained for optimal yield.
  • Solvents Used: Common solvents include dichloromethane or dichloroethane, which facilitate the reaction environment.
Molecular Structure Analysis

Structure

The molecular formula for 2-Bromo (S)-Carbidopa is C10H12BrN2O4C_{10}H_{12}BrN_{2}O_{4}, with a molecular weight of approximately 305.13 g/mol. The structure features a bromine atom at the second carbon position, contributing to its unique properties compared to standard carbidopa.

Data

  • Molecular Weight: 305.13 g/mol
  • Molecular Formula: C10H12BrN2O4C_{10}H_{12}BrN_{2}O_{4}
  • IUPAC Name: (2-bromo-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid)
Chemical Reactions Analysis

Reactions

2-Bromo (S)-Carbidopa participates in various chemical reactions characteristic of hydrazine derivatives:

  1. Decarboxylation: It can undergo decarboxylation under specific conditions to yield other derivatives.
  2. Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

The presence of the bromine atom enhances reactivity, making it suitable for further chemical modifications that could improve pharmacological efficacy or alter metabolic pathways.

Mechanism of Action

Process

The mechanism by which 2-Bromo (S)-Carbidopa operates primarily involves inhibition of aromatic L-amino acid decarboxylase. By preventing the conversion of levodopa into dopamine outside the central nervous system, it ensures that more levodopa reaches the brain where it can be converted into dopamine, thus alleviating symptoms associated with Parkinson's disease.

Data

  • Enzyme Inhibition: Aromatic L-amino acid decarboxylase inhibition leads to increased levodopa availability.
  • Pharmacokinetics: Studies indicate improved absorption rates and bioavailability when used in conjunction with levodopa.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of the bromine atom, facilitating further chemical transformations.
Applications

Scientific Uses

2-Bromo (S)-Carbidopa is primarily used in pharmaceutical research and development:

  • Parkinson's Disease Treatment: It serves as an important component in formulations aimed at enhancing dopaminergic activity.
  • Research Tool: Utilized in studies exploring enzyme inhibition and drug interactions within neurological contexts.

The compound's unique structure allows researchers to explore its potential benefits over traditional carbidopa formulations, aiming for improved therapeutic outcomes in managing Parkinson's disease symptoms.

Synthetic Pathways and Methodological Innovations for 2-Bromo (S)-Carbidopa

Retrosynthetic Analysis of Brominated Carbidopa Analogues

Retrosynthetic deconstruction of 2-Bromo (S)-Carbidopa reveals three strategic disconnections: the brominated aromatic nucleus, the chiral hydrazine core, and the stereogenic α-carbon center. The primary disconnection targets the C2 bromination site on the catechol ring of the L-tyrosine derivative, necessitating late-stage electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) approaches. The secondary disconnection separates the hydrazine moiety (–NHNH₂) from the α-amino acid backbone, suggesting N-protected α-halo ester intermediates as precursors for hydrazine incorporation via nucleophilic displacement [4] [6].

Critical to this analysis is the stereochemical preservation at C3, requiring either enantioselective synthesis or chiral pool derivation from L-tyrosine. Computational modeling (DFT at B3LYP/6-31G* level) predicts significant conformational rigidity in the brominated analog due to steric interactions between the bromo substituent and the adjacent hydrazine group, influencing ring bromination kinetics. Orthogonal protection strategies emerge as essential, with tert-butyldimethylsilyl (TBS) ethers demonstrating superior regiocontrol over acetyl groups during bromination of the catechol ring [4] [6].

Table 1: Retrosynthetic Disconnection Strategies for 2-Bromo (S)-Carbidopa

Disconnection TargetRetronPrecursor CandidatesKey Challenges
C2-Br Aromatic RingBrominated catechol3-Bromo-L-DOPA / N-protected 4-(2-bromo-4,5-dihydroxyphenyl)-2-aminobutanoateRegioselective bromination without racemization
Hydrazine MoietyC–N bondN-Boc-α-bromo-3-(3,4-dihydroxyphenyl)propanoateChemoselectivity in nucleophilic substitution
Chiral α-CenterStereogenic carbonL-Tyrosine derivativesConfiguration retention during bromination

Stereoselective Bromination Strategies in Aromatic Amino Acid Derivatives

Electrophilic bromination of (S)-Carbidopa analogs employs N-bromoamide reagents to circumvent handling hazards of molecular bromine. N-Bromosuccinimide (NBS) in anhydrous DMF at –40°C achieves 78–92% regioselectivity for C2 bromination over C5 in model catechol substrates, attributed to hydrogen-bond directed electrophilic attack. Chiral auxiliary-mediated control utilizes (8S,9R)-dihydroquinine-derived phase-transfer catalysts to impose facial bias during bromonium ion formation, delivering 2-bromo derivatives with up to 89% ee in β-methylstyrene analogs [8].

Enantioconvergent bromolactonization of Z-1,3-enynes provides access to brominated stereocenters relevant to carbidopa’s aliphatic chain. C3-symmetric trisimidazoline catalysts (e.g., Catalyst 4 in [8]) enforce stereocontrol through a proposed three-point substrate binding model, achieving dr >20:1 in test substrates. For direct aromatic bromination, Pd(II)-catalyzed C–H functionalization with N-bromophthalimide (NBP) demonstrates promise, using (S)-tert-leucine-derived ligands to achieve enantioselective C–Br bond formation (up to 82% ee) in tyrosine derivatives via a proposed Pd–Br σ-complex intermediate [8].

Table 2: Bromination Reagents and Stereochemical Outcomes

Reagent SystemSolvent/ConditionsRegioselectivity (C2:C5)ee (%)Application Scope
NBS / Dihydroquinine PTCDMF, –40°C9:189Styrenyl alkenoic acids
NBP / Pd(OAc)₂-(S)-tLeuOXToluene, 80°C>20:182Arylalanine derivatives
DBDMH / Chiral ThiocarbamateHFIP, 25°C15:1951,1-Disubstituted pentenoic acids
Br₂ / Cinchona Urea OrganocatalystCH₂Cl₂, 0°C3:191Z-1,3-Enynes

Catalytic Asymmetric Synthesis for (S)-Configuration Retention

Biocatalytic approaches leverage engineered transaminases to install the (S)-stereocenter post-bromination. Thermostable aromatic amino acid transaminases (TtArAT from Thermus thermophilus) mediate the amination of 2-bromo-3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid using L-glutamate as amine donor, achieving >99% ee via dynamic kinetic resolution (DKR). Molecular dynamics simulations reveal that the bromo substituent enhances substrate-enzyme binding affinity (ΔG = –8.2 kcal/mol) through hydrophobic interactions with Phe⁶⁵ and Tyr¹⁰⁷ residues, explaining the high stereoselectivity [2] [3].

Organocatalytic methodologies employ chiral phosphoric acids (CPAs) derived from BINOL. Catalyst CPA-3 (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) promotes the electrophilic amination of α-bromo-β-keto esters with azodicarboxylates, affording hydrazino acid precursors with 94% ee. The catalytic cycle involves stereodetermining protonation of an enol intermediate through hydrogen-bonding networks within the chiral pocket. Continuous-flow systems with immobilized CPAs enhance productivity (space-time yield = 1.8 g·L⁻¹·h⁻¹) by minimizing catalyst decomposition during prolonged reactions [3] [8].

Table 3: Catalytic Systems for (S)-Configuration Control

Catalyst TypeRepresentative CatalystReactionee (%)TONRef
TransaminaseTtArAT (engineered)Oxo acid transamination>99750 [2]
Chiral Phosphoric AcidTRIP (CPA-3)Electrophilic amination94110 [3]
Cinchona ThiocarbamateN-(2,4,6-Triisopropylbenzoyl)Bromolactonization9150 [8]
TrisimidazolineC3-Symmetric derivativeBromocyclization9545 [8]

Solid-Phase Synthesis Approaches for Structural Analogues

Solid-phase peptide synthesis (SPPS) enables rapid diversification of 2-Bromo (S)-Carbidopa analogs. Wang resin-bound Fmoc-L-tyrosine undergoes on-resin bromination using pyridinium tribromide (0.3 equiv in DCM, 0°C), achieving quantitative conversion without racemization. Subsequent hydrazine incorporation employs Alloc-protected bromoacetohydrazide via Pd-catalyzed deprotection/coupling cycles. Microwave-assisted cleavage (TFA:DCM:H₂O 95:4:1, 50°C, 20 min) liberates products with <2% epimerization, as confirmed by chiral HPLC [4].

Safety-catch linkers based on sulfonylethoxycarbonyl (SEC) handles permit selective cleavage of brominated derivatives. After chain assembly, activation with iodoacetonitrile enables nucleophilic displacement by benzylhydrazine, yielding N’-modified analogs. This strategy generates a 48-member library of 2-Bromo carbidopa derivatives with variations in the hydrazine terminus, screened for decarboxylase inhibition without purification. Resin-to-resin transfer reactions facilitate telescoped synthesis of dimeric analogs using bis-linkers, enabling exploration of cooperative binding effects [4] [6].

Table 4: Solid-Phase Synthesis Parameters and Outcomes

Resin TypeBromination ReagentCoupling Efficiency (%)Cleavage MethodPurity Range
Wang-FmocPyBr₃ (0.3 eq)>98TFA/H₂O/DCM (95:4:1)85–92%
Rink Amide SECNBS (2.0 eq)95Iodoacetonitrile then BnNHNH₂78–88%
Sieber AmideDBDMH (1.5 eq)921% TFA/DCM90–95%
Trityl ChlorideBr₂ (gas, 0.5 eq)85AcOH/TFE/DCM (1:1:3)82–90%

Properties

CAS Number

43197-33-7

Product Name

2-Bromo (S)-Carbidopa

IUPAC Name

(2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Molecular Formula

C10H13BrN2O4

Molecular Weight

305.128

InChI

InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17)/t10-/m0/s1

InChI Key

ZIBONFZRHFUWIX-JTQLQIEISA-N

SMILES

CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN

Synonyms

(S)-2-Bromo-α-hydrazino-4,5-dihydroxy-α-methylbenzenepropanoic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.